molecular formula C10H11N B146781 1,2-Dimethylindole CAS No. 875-79-6

1,2-Dimethylindole

Cat. No.: B146781
CAS No.: 875-79-6
M. Wt: 145.2 g/mol
InChI Key: BJMUOUXGBFNLSN-UHFFFAOYSA-N
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Description

1,2-Dimethylindole is an organic compound with the molecular formula C10H11N. It is a derivative of indole, a heterocyclic aromatic organic compound. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 1 and 2 positions of the indole ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylindole can be synthesized through several methods, including the Fischer indole synthesis and the use of N-alkylation reactions. One common method involves the reaction of aryl hydrazines with ketones, followed by cyclization to form the indole ring. The reaction conditions typically involve acidic or basic catalysts and elevated temperatures.

For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, including this compound, involves the Fischer indolisation–N-alkylation sequence. This procedure is rapid, operationally straightforward, and generally high yielding .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial methods often utilize readily available starting materials and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carbaldehydes or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-2-carbaldehyde, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 1,2-Dimethylindole depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biochemical pathways and cellular processes, leading to therapeutic effects.

For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways involved vary depending on the specific indole derivative and its intended use.

Comparison with Similar Compounds

1,2-Dimethylindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-dimethylindole
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InChI

InChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BJMUOUXGBFNLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1C
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Molecular Formula

C10H11N
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DSSTOX Substance ID

DTXSID00236367
Record name 1,2-Dimethylindole
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Molecular Weight

145.20 g/mol
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Physical Description

Light yellow crystalline powder; [TCI America MSDS]
Record name 1,2-Dimethyl-1H-indole
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Vapor Pressure

0.01 [mmHg]
Record name 1,2-Dimethyl-1H-indole
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CAS No.

875-79-6
Record name 1,2-Dimethylindole
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Record name 1,2-Dimethyl-1H-indole
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Record name 1,2-dimethyl-1H-indole
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Synthesis routes and methods

Procedure details

2,6-Dimethyl-1H-indole. A solution of 1.3M sec-butyl lithium/cyclohexane (81.0 ml, 0.105 mol) was added slowly to 11.05 g (0.05 mol) of N-tert-butoxycarbonyl-4-ethoxy-2-methylaniline in 150 ml of THF while keeping the temperature below −40° C. with a dry ice-ethanol bath. After 0.25 hours, 7.21 g (0.07 mol) of N-methoxy-N-methylacetamide in an equal volume of THF was added dropwise. The reaction mixture was stirred for 1 hour, the cooling bath removed and stirred an additional one hour. It was then poured into a mixture of 500 ml of ether and 500 ml of 1N HCl. The organic layer was separated, washed with water and dried over Na2SO4. After removing the solvent there remained 12.5 g of crude 1-(2-tert-butoxycarbonylamino-4-methylphenyl)-2-propanone. This material and 15 g of trifluoroacetic acid in 250 ml of CH2Cl2 was stirred at room temperature for 16 hours. The mixture was washed twice with water, a saturated Na2CO3 solution and dried over Na2SO4. After removing the solvent, the product was chromatographed on silica eluting with toluene to give 3.2 g (44% yield) of 2,6-(dimethyl-1H-indole melting at 74-76° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sec-butyl lithium cyclohexane
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
11.05 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
7.21 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-dimethylindole?

A1: The molecular formula of this compound is C10H11N, and its molecular weight is 145.20 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits characteristic absorption and fluorescence spectra. Research indicates that its fluorescence spectrum is sensitive to solvent polarity, exhibiting significant red shifts with increasing solvent polarity. [] This property makes it valuable for studying microenvironments, particularly in biological systems. [, ]

Q3: How does the N-methyl substitution in this compound influence its photophysical properties compared to other substituted indoles?

A3: Studies comparing this compound with 2,3-dimethylindole and 2,5-dimethylindole in photoinduced electron transfer reactions with 9-cyanoanthracene revealed intriguing differences. In nonpolar solvents, only this compound forms an emissive exciplex, likely due to the steric hindrance posed by the N-methyl group, preventing the formation of a contact neutral radical via H-atom transfer. [] This highlights the significant impact of N-methyl substitution on the excited-state reactivity of indoles. []

Q4: How does this compound react with selenium dioxide?

A4: The reaction of this compound with selenium dioxide in benzene produces 3,3′-di(1,2-dimethylindolyl) triselenide, although in low yield. [] This reaction pathway differs from that observed with indole and 2-methylindole, highlighting the influence of substituents on the reactivity of the indole ring. []

Q5: Can this compound participate in Michael addition reactions?

A5: Yes, research has demonstrated the successful KHSO4-assisted Michael addition of this compound to 3-dimethylamino-1-phenylprop-2-en-1-ones in water, yielding novel 3-(1,2-dimethyl-1H-indol-3-yl)-1-arylpropenones. [] This environmentally friendly method showcases the potential of this compound as a building block for synthesizing diverse indole derivatives with potential biological activities. []

Q6: How does this compound react with 5-azacinnoline?

A6: this compound reacts with 5-azacinnoline in an alkaline medium, specifically at the 3-position of the indole ring and the 4-position of the azacinnoline ring, to yield the corresponding indolylazacinnoline derivative. [] This reaction pathway aligns with predictions based on valence molecular orbital theory. []

Q7: Does this compound undergo photosensitized oxygenation?

A7: Yes, upon photosensitized oxygenation, this compound forms N,N′-dimethyl-2-methyl-2-[3-(2-methylindolyl)]indoxyl, likely through a hydroperoxide intermediate. [] This reaction contrasts with the oxidative 2,3-cleavage observed with 1,2,3-trimethylindole, underscoring the influence of substituents on the photochemical reactivity of indoles. []

Q8: Can this compound be used as a building block in organic synthesis?

A8: Absolutely, this compound serves as a valuable starting material for synthesizing various heterocyclic compounds. For instance, it has been employed in the synthesis of thiopyrylocyanine and merocyanine dyes. [] Additionally, its reaction with N-benzylidene-tert-butylamine under flash vacuum thermolysis (FVT) conditions leads to the formation of this compound and 3-methylisoquinoline. []

Q9: Does this compound find applications in material science?

A9: Research has explored the use of this compound in the synthesis of asymmetric dihetarylethenes, materials with potential applications in photochromic devices. [] This highlights the versatility of this compound in developing novel materials with tailored optoelectronic properties.

Q10: Has this compound been investigated for its potential as a liquid organic hydrogen carrier?

A10: Yes, recent research has focused on this compound as a promising candidate for a liquid organic hydrogen carrier due to its reversible hydrogen uptake and release capabilities. [] This area holds significant potential for developing sustainable energy storage solutions.

Q11: Are there any studies on the environmental impact of this compound?

A11: While specific studies on this compound's environmental impact are limited within the provided research, its presence in fossil fuels and potential release into the environment necessitates further investigation into its ecotoxicological effects and degradation pathways. []

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